Human Cell Cytotoxicity Comparison
A 2024 in vitro study evaluated the cytotoxicity of seven bisphenol analogs across eight human cell lines. Bisphenol P (BPP) exhibited consistently low EC50 values, indicating elevated toxicity. The EC50 range for BPP was 0.6–134.7 μM, which is notably lower (more potent) than that of Bisphenol AP (BPAP: 3.6–178.8 μM) and overlaps with the range for Bisphenol AF (BPAF: 6–27.9 μM). This demonstrates that in these models, BPP is among the most cytotoxic of the commonly used BPA alternatives, and it is more potent than BPAP [1]. Furthermore, BPP showed a significant decrease in concentration after 24 hours (30.82 ± 5.53% of nominal), which was not observed for most other analogs, suggesting unique stability or uptake characteristics in cellular environments [2].
| Evidence Dimension | Cytotoxicity (EC50) |
|---|---|
| Target Compound Data | Bisphenol P (BPP): 0.6–134.7 μM |
| Comparator Or Baseline | Bisphenol AP (BPAP): 3.6–178.8 μM; Bisphenol AF (BPAF): 6–27.9 μM |
| Quantified Difference | BPP is more potent than BPAP across a wide concentration range; its lower bound of EC50 is 6x lower than that of BPAF. |
| Conditions | In vitro; 8 human cell lines (HepaRG, Caco-2, T47D, HMC-3, MRC-5, HEK293, HMEC-1, HEK-001); 24h exposure. |
Why This Matters
This quantitative cytotoxicity profile is critical for risk assessment and safety protocols when selecting BPA alternatives, as BPP presents a different hazard profile than its structural analog BPAP.
- [1] Rifa, R. A., et al. (2024). Cytotoxic impacts of seven alternative bisphenols on human in vitro cellular models. Chemosphere, 366, 143408. View Source
- [2] Rifa, R. A., et al. (2024). Cytotoxic impacts of seven alternative bisphenols on human in vitro cellular models. Chemosphere, 366, 143408. (Concentration stability data). View Source
